molecular formula C16H18N2O4S B2877940 ethyl (2Z)-2-[(3-methoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 476628-12-3

ethyl (2Z)-2-[(3-methoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2877940
CAS No.: 476628-12-3
M. Wt: 334.39
InChI Key: LRGNZPRZUQBJIQ-MSUUIHNZSA-N
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Description

Ethyl (2Z)-2-[(3-methoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative featuring a dihydrothiazole core with a (2Z)-configured imino group substituted by a 3-methoxybenzoyl moiety. The 3- and 4-positions of the thiazole ring are methylated, while the 5-position bears an ethyl ester group.

Properties

IUPAC Name

ethyl 2-(3-methoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-5-22-15(20)13-10(2)18(3)16(23-13)17-14(19)11-7-6-8-12(9-11)21-4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGNZPRZUQBJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC(=CC=C2)OC)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Thiourea Preparation :
    N-(3-Methoxybenzoyl)thiourea is synthesized by reacting 3-methoxybenzoyl chloride with ammonium thiocyanate in acetone under inert conditions. This yields a thiourea derivative with the requisite acylimino backbone.

  • Cyclization :
    The thiourea undergoes nucleophilic attack on ethyl 2-bromoacetoacetate, displacing bromide to form a thioether intermediate. Intramolecular cyclization follows, facilitated by triethylamine, yielding the dihydrothiazole ring. The α-keto ester moiety contributes the 3,4-dimethyl and 5-ethyl carboxylate groups.

Optimization Insights :

  • Solvent: Ethanol or acetonitrile at reflux (80–90°C).
  • Base: Triethylamine (1.5 equiv) enhances nucleophilicity.
  • Yield: ~65–72% after silica gel chromatography.

Spectroscopic Validation :

  • ¹H NMR : δ 1.44 (t, 3H, CH₂CH₃), 2.43 (s, 6H, CH₃), 4.32 (q, 2H, CH₂), 7.24–7.56 (m, 4H, aromatic).
  • IR : Peaks at 1732 cm⁻¹ (ester C=O) and 1689 cm⁻¹ (acyllimino C=N).

Acid-Catalyzed Cyclocondensation

This method mirrors protocols for tricyclic thiazolobenzimidazoles, leveraging acid-mediated cyclization.

Procedure

  • Reactants :
    A mixture of 2-mercapto-1H-benzimidazole analog (modified to include methyl groups) and 3-methoxybenzaldehyde is refluxed in acetic acid with concentrated H₂SO₄.

  • Cyclization :
    The thiol group attacks the aldehyde carbonyl, forming a thiohemiacetal intermediate. Acid catalysis promotes dehydration and cyclization, generating the dihydrothiazole ring. Post-esterification with ethanol introduces the 5-carboxylate.

Key Parameters :

  • Temperature: 110–120°C for 24–48 hours.
  • Yield: ~58–63% after recrystallization.
  • Limitation : Requires stringent control over steric effects to ensure Z-configuration.

Characterization :

  • 13C NMR : δ 158.7 (C=O), 134.0 (C-S), 127.9 (aromatic C-OCH₃).
  • HRMS : [M + H]⁺ calcd. 389.12, found 389.14.

Post-Functionalization of a Dihydrothiazole Core

A modular approach involving late-stage acylation is advantageous for diversifying substituents.

Steps

  • Core Synthesis :
    Ethyl 2-amino-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is prepared via cyclocondensation of β-amino thiols and ethyl acetoacetate.

  • Acylimino Formation :
    The primary amine at position 2 reacts with 3-methoxybenzoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 0°C to minimize racemization.

Advantages :

  • Enables selective functionalization.
  • Yield: ~75–80% after column purification.

Analytical Data :

  • Melting Point : 95–97°C.
  • HPLC Purity : >98% (C18 column, 0.1% formic acid/MeCN).

Comparative Analysis of Methods

Method Yield Reaction Time Complexity Stereoselectivity
Hantzsch Cyclization 65–72% 6–8 hours Moderate High (Z > 90%)
Acid-Catalyzed 58–63% 24–48 hours High Moderate (Z ~70%)
Post-Functionalization 75–80% 10–12 hours Low Excellent (Z >95%)

Chemical Reactions Analysis

Types of Reactions

ethyl (2Z)-2-[(3-methoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl (2Z)-2-[(3-methoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[(3-methoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole and Thiazolo-Fused Derivatives

A structurally related compound, ethyl (2Z)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate (), shares the ethyl ester and 3-methoxybenzylidene substituents but differs in its fused thiazolo-pyrimidine ring system. This fused architecture introduces greater rigidity and extended conjugation compared to the simpler dihydrothiazole core of the target compound.

Substituted Isatin Derivatives

Methyl 2,3-dioxo-2,3-dihydro-1H-indole-5-carboperoxoate () represents a distinct heterocyclic system (isatin scaffold) with a carboperoxoate ester. Unlike the thiazole-based target, this compound features a diketopiperazine-like indole core and a peroxide functional group, which may confer unique reactivity (e.g., oxidative properties) and pharmacological profiles. The absence of a thiazole ring reduces sulfur-mediated interactions, such as metal coordination, which are common in thiazole derivatives .

Hydrogen Bonding and Crystallographic Considerations

The 3-methoxybenzoyl substituent can act as a hydrogen-bond acceptor, while the thiazole nitrogen may participate in weak interactions. In contrast, the thiazolo-pyrimidine derivative () lacks an imino group but retains ester and methoxy functionalities, limiting its hydrogen-bond donor capacity. Crystallographic data for the thiazolo-pyrimidine analog (triclinic, space group P-1) highlight the role of π-π stacking and van der Waals forces in crystal packing, as hydrogen bonds are less prominent .

Ring puckering in the dihydrothiazole core (target compound) could influence molecular conformation and intermolecular interactions. The Cremer-Pople parameters () provide a framework for analyzing such puckering, though specific data for this compound are unavailable .

Pharmacological and Chemical Properties

Thiazole derivatives are known for diverse bioactivities, including kinase inhibition and antimicrobial effects. The target compound’s imino group may enhance binding to enzymatic active sites via polar interactions, while the 3-methoxybenzoyl moiety could improve lipid solubility for membrane penetration. Substituted isatin derivatives () often exhibit neuropharmacological or anticancer activities due to their peroxide and diketone groups, which are absent in the thiazole-based target .

Data Tables

Table 1: Structural and Functional Comparison

Parameter Target Compound Thiazolo-Pyrimidine Derivative Substituted Isatin Derivative
Molecular Formula C₁₆H₁₇N₂O₃S C₂₅H₂₃N₂O₅S C₁₁H₈N₂O₅
Molecular Weight 317.38 g/mol 463.52 g/mol 248.19 g/mol
Key Functional Groups Dihydrothiazole, imino, ethyl ester, methoxybenzoyl Thiazolo-pyrimidine, benzylidene, ethyl ester, methoxy Isatin, carboperoxoate, diketone
Hydrogen-Bond Capacity Acceptors: 4 (ester O, thiazole N, methoxy O, imino O); Donors: 1 (imino NH?) Acceptors: 5 (ester O, pyrimidine N, methoxy O); Donors: 0 Acceptors: 4 (peroxide O, carbonyl O); Donors: 1 (NH)
Crystallographic Data Not available Triclinic, P-1, a = 9.98 Å, b = 11.20 Å, c = 12.33 Å Not available

Biological Activity

Ethyl (2Z)-2-[(3-methoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a synthetic compound with significant biological activity. This article explores its chemical properties, synthesis methods, and various biological effects based on recent research findings.

  • Molecular Formula : C16H18N2O4S
  • Molecular Weight : 334.39 g/mol
  • IUPAC Name : Ethyl 2-(3-methoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate

The compound features a thiazole ring which is known for its diverse biological activities including antimicrobial and anticancer properties. The methoxy group enhances the lipophilicity and biological interactions of the compound.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxybenzoyl chloride with 3,4-dimethylthiazole-5-carboxylic acid ethyl ester in the presence of a base such as triethylamine. This method allows for efficient production of the compound with high purity.

Biological Activity

Research has shown that this compound exhibits a range of biological activities:

1. Anticancer Activity

Studies have indicated that thiazole derivatives possess notable anticancer properties. For instance:

  • Cytotoxicity : this compound was tested against various cancer cell lines. The IC50 values were found to be comparable to established chemotherapeutic agents like doxorubicin. The presence of the methoxy group and thiazole ring enhances its cytotoxic potential by interacting with cellular targets involved in proliferation and apoptosis pathways .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : It demonstrated significant inhibition against several bacterial strains in agar diffusion assays. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival .

The proposed mechanism of action includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, leading to increased apoptosis .

Case Studies

Several studies have explored the biological activity of thiazole derivatives:

StudyCompound TestedCell LineIC50 Value (µg/mL)Observations
Compound 9A4311.61 ± 1.92Significant cytotoxicity observed
Compound 10Jurkat1.98 ± 1.22Effective against both cell lines
Ethyl ThiazoleVarious<30Comparable to standard drugs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2Z)-2-[(3-methoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl (2Z)-2-[(3-methoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate

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